molecular formula C19H14FN3O3S B3409732 N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide CAS No. 893984-66-2

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide

Cat. No. B3409732
CAS RN: 893984-66-2
M. Wt: 383.4 g/mol
InChI Key: BJBPBWQNRVHTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide, also known as BDP-9066, is a novel compound that has been developed for its potential use in the treatment of various diseases.

Mechanism Of Action

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide works by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of certain proteins involved in inflammation and cancer progression. Additionally, N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide has been shown to activate certain receptors in the body that are involved in the regulation of blood pressure and heart function.
Biochemical and Physiological Effects:
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and cancer progression in animal models. Additionally, N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide has been shown to improve heart function and reduce blood pressure in animal models.

Advantages And Limitations For Lab Experiments

One advantage of N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide is its potential use in the treatment of various diseases. Additionally, N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide has been shown to have a good safety profile in animal studies. However, one limitation of N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide. One direction is to further investigate its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. Additionally, further studies are needed to better understand the mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide and its effects on the body. Finally, future research should focus on developing more efficient and cost-effective synthesis methods for N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide has been studied extensively for its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. Several studies have shown that N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide has anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. Additionally, N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide has been shown to have a positive effect on the cardiovascular system, making it a potential treatment for heart disease.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S/c20-13-3-1-12(2-4-13)15-6-8-19(23-22-15)27-10-18(24)21-14-5-7-16-17(9-14)26-11-25-16/h1-9H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBPBWQNRVHTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide
Reactant of Route 3
Reactant of Route 3
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide
Reactant of Route 4
Reactant of Route 4
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide
Reactant of Route 5
Reactant of Route 5
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide
Reactant of Route 6
Reactant of Route 6
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.